Cas no 1260803-24-4 (8-bromo-3,4-dihydro-1H-2-benzopyran-4-one)

8-bromo-3,4-dihydro-1H-2-benzopyran-4-one 化学的及び物理的性質
名前と識別子
-
- 8-Bromo-4-Isochromanone
- 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one
- 8-Bromoisochroman-4-one
- F70601
- 1260803-24-4
- EN300-1717483
- 8-Bromo-1H-2-benzopyran-4(3h)-one
- AKOS032945570
- DB-170472
- 8-Bromo-isochroman-4-one
-
- MDL: MFCD09744061
- インチ: InChI=1S/C9H7BrO2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-3H,4-5H2
- InChIKey: IYYLISMVHVHXMB-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C=CC=C2Br)C(=O)CO1
計算された属性
- せいみつぶんしりょう: 225.96294g/mol
- どういたいしつりょう: 225.96294g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 26.3Ų
8-bromo-3,4-dihydro-1H-2-benzopyran-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00076-500MG |
8-bromo-3,4-dihydro-1H-2-benzopyran-4-one |
1260803-24-4 | 95% | 500MG |
¥ 3,418.00 | 2023-03-30 | |
eNovation Chemicals LLC | D509183-1g |
8-Bromo-isochroman-4-one |
1260803-24-4 | 95% | 1g |
$960 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ00076-1G |
8-bromo-3,4-dihydro-1H-2-benzopyran-4-one |
1260803-24-4 | 95% | 1g |
¥ 5,121.00 | 2023-03-30 | |
eNovation Chemicals LLC | D509183-5g |
8-Bromo-isochroman-4-one |
1260803-24-4 | 95% | 5g |
$2700 | 2024-05-24 | |
Enamine | EN300-1717483-5g |
8-bromo-3,4-dihydro-1H-2-benzopyran-4-one |
1260803-24-4 | 95% | 5g |
$2525.0 | 2023-09-20 | |
Enamine | EN300-1717483-0.05g |
8-bromo-3,4-dihydro-1H-2-benzopyran-4-one |
1260803-24-4 | 95% | 0.05g |
$202.0 | 2023-09-20 | |
Enamine | EN300-1717483-1g |
8-bromo-3,4-dihydro-1H-2-benzopyran-4-one |
1260803-24-4 | 95% | 1g |
$871.0 | 2023-09-20 | |
Enamine | EN300-1717483-1.0g |
8-bromo-3,4-dihydro-1H-2-benzopyran-4-one |
1260803-24-4 | 95% | 1g |
$0.0 | 2023-06-07 | |
1PlusChem | 1P00A041-2.5g |
8-BroMo-isochroMan-4-one |
1260803-24-4 | 95% | 2.5g |
$2172.00 | 2024-07-09 | |
eNovation Chemicals LLC | D509183-1g |
8-Bromo-isochroman-4-one |
1260803-24-4 | 95% | 1g |
$960 | 2025-02-20 |
8-bromo-3,4-dihydro-1H-2-benzopyran-4-one 関連文献
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
8-bromo-3,4-dihydro-1H-2-benzopyran-4-oneに関する追加情報
Professional Introduction to Compound with CAS No 1260803-24-4 and Product Name: 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one
8-bromo-3,4-dihydro-1H-2-benzopyran-4-one (CAS No 1260803-24-4) is a structurally significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzopyranone class, which is well-documented for its diverse biological activities and potential therapeutic applications. The presence of a bromine substituent at the 8-position of the benzopyranone scaffold enhances its reactivity and makes it a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The benzopyranone core is a privileged scaffold in drug discovery due to its ability to interact with various biological targets. In recent years, there has been a surge in research focusing on benzopyranone derivatives as they exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. The specific substitution pattern in 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one contributes to its unique chemical and biological profile, making it an attractive candidate for further investigation.
One of the most compelling aspects of this compound is its potential role in modulating key biological pathways. For instance, studies have shown that benzopyranone derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory processes. The bromine atom in 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one serves as a handle for further functionalization, allowing chemists to explore new derivatives with enhanced potency and selectivity. This flexibility has opened up avenues for designing molecules that can target specific disease mechanisms more effectively.
Recent advancements in computational chemistry have also played a pivotal role in understanding the interactions between 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one and biological targets. Molecular docking studies have revealed that this compound can bind to various protein receptors with high affinity. These insights have guided the rational design of analogs that are expected to exhibit improved pharmacokinetic properties. Moreover, the use of virtual screening techniques has accelerated the identification of lead compounds for further optimization.
In the realm of medicinal biology, 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one has been investigated for its potential anticancer properties. Preliminary experiments suggest that it can induce apoptosis in certain cancer cell lines by disrupting critical signaling pathways involved in cell survival and proliferation. The bromine substituent appears to play a crucial role in this process by facilitating interactions with specific residues on target proteins. These findings have spurred interest in exploring this compound as a starting point for developing novel anticancer agents.
The synthesis of 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one involves multi-step organic transformations that highlight its synthetic accessibility. The key steps typically include cyclization reactions followed by functional group modifications to introduce the bromine atom at the appropriate position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for both academic research and industrial applications.
From a regulatory perspective, 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one does not fall under any restricted categories of chemicals, making it easier to handle and study without stringent regulatory hurdles. This aspect is particularly beneficial for researchers who need to conduct extensive experimentation without navigating complex compliance requirements.
The future prospects for 8-bromo-3,4-dihydro-1H-2-benzopyran-4-one are promising, with ongoing research aiming to uncover new therapeutic applications and refine synthetic strategies. Collaborative efforts between academia and industry are likely to drive innovation in this area, leading to the development of next-generation pharmaceuticals based on this versatile scaffold.
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